Fenofibric acid ethyl ester

Description

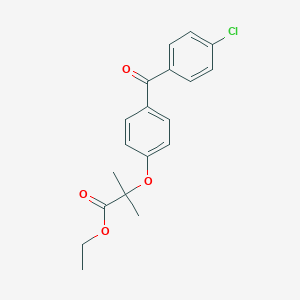

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClO4/c1-4-23-18(22)19(2,3)24-16-11-7-14(8-12-16)17(21)13-5-9-15(20)10-6-13/h5-12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAROHEJQMZXNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962166 | |

| Record name | Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42019-08-9 | |

| Record name | Propanoic acid, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042019089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Fenofibric Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of fenofibric acid ethyl ester, a significant derivative of fenofibric acid. This document details the chemical processes involved in its creation and the analytical techniques used to verify its identity and purity.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, fenofibric acid, from commercially available starting materials. The subsequent step is the esterification of fenofibric acid to yield the desired ethyl ester.

Step 1: Synthesis of Fenofibric Acid

A common route for the synthesis of fenofibric acid begins with the Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride to produce (4-chlorophenyl)(4-methoxyphenyl)methanone. This intermediate is then demethylated to yield 4-chloro-4'-hydroxybenzophenone. Subsequent reaction with acetone and chloroform in an alkaline medium (Bargellini reaction) affords fenofibric acid[1].

Alternatively, fenofibric acid can be synthesized by reacting 4-chloro-4'-hydroxybenzophenone with a halo-ester followed by hydrolysis[1].

Experimental Protocol: Synthesis of Fenofibric Acid

A detailed experimental protocol for the synthesis of fenofibric acid is as follows[1]:

-

Preparation of (4-chlorophenyl)(4-hydroxyphenyl)methanone: To a stirred solution of anisole in a suitable solvent, add aluminum chloride (AlCl₃) as a catalyst. Subsequently, add 4-chlorobenzoyl chloride dropwise at a controlled temperature. After the reaction is complete, the intermediate (4-chlorophenyl)(4-methoxyphenyl)methanone is isolated and then demethylated using a suitable demethylating agent to yield 4-chloro-4'-hydroxybenzophenone.

-

Synthesis of Fenofibric Acid: To a solution of 4-chloro-4'-hydroxybenzophenone in a suitable solvent such as 2-butanone, add a base like sodium hydroxide (NaOH). The mixture is heated, followed by the addition of a halo-ester, for instance, isopropyl 2-bromo-2-methylpropanoate. After refluxing for several hours, the resulting ester is hydrolyzed using a strong base like NaOH to yield fenofibric acid. The product is then isolated through extraction and purified by recrystallization.

Step 2: Synthesis of this compound

This compound is synthesized by the esterification of fenofibric acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

The following protocol describes the esterification of fenofibric acid to its ethyl ester[2]:

-

Dissolve fenofibric acid (2.00 g, 6.28 mmol) in a 35% solution of hydrochloric acid in ethanol (15 ml).

-

Heat the solution to 338.15 K under a nitrogen atmosphere for 3 hours.

-

Cool the reaction mixture to room temperature and remove the solvent by distillation to obtain the crude product.

-

Dissolve the crude compound in dichloromethane (15 ml) and wash it three times with water (10 ml).

-

Dry the organic layer and concentrate it to obtain the pure this compound (1.95 g).

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

The characterization of this compound is essential to confirm its chemical structure and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₉H₁₉ClO₄ |

| Molecular Weight | 346.80 g/mol |

| Appearance | White solid |

| CAS Number | 42019-08-9 |

Spectroscopic Data

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group protons, and the methyl protons.

-

Aromatic Protons: Multiple signals in the range of δ 6.8-7.8 ppm.

-

Ethyl Group (CH₂): A quartet around δ 4.2 ppm.

-

Ethyl Group (CH₃): A triplet around δ 1.2 ppm.

-

Geminal Methyl Protons: A singlet around δ 1.6 ppm.

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

-

Carbonyl Carbon (Ester): A signal in the range of δ 170-175 ppm.

-

Carbonyl Carbon (Ketone): A signal around δ 195 ppm.

-

Aromatic Carbons: Multiple signals between δ 115-160 ppm.

-

Quaternary Carbon (C(CH₃)₂): A signal around δ 80 ppm.

-

Ethyl Group (CH₂): A signal around δ 60 ppm.

-

Geminal Methyl Carbons: A signal around δ 25 ppm.

-

Ethyl Group (CH₃): A signal around δ 14 ppm.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1730 - 1750 |

| C=O Stretch (Ketone) | 1670 - 1690 |

| C-O Stretch (Ester) | 1100 - 1300 |

| C-Cl Stretch | 700 - 800 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

2.2.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The expected molecular ion peak [M]⁺ would be at m/z 346 for the ³⁵Cl isotope and m/z 348 for the ³⁷Cl isotope, with an approximate ratio of 3:1.

Analytical Characterization Workflow

Caption: Workflow for the analytical characterization of this compound.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The provided experimental protocols offer a clear path for its preparation, and the detailed characterization section, including predicted spectroscopic data, serves as a valuable resource for researchers in the field of drug development and medicinal chemistry. The synthesis is straightforward, involving the esterification of the readily accessible fenofibric acid. The characterization relies on standard analytical techniques to ensure the identity and purity of the final product.

References

Fenofibric Acid and PPARα: A Technical Guide to the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenofibric acid, the active metabolite of the prodrug fenofibrate, is a potent lipid-modulating agent primarily utilized for the management of dyslipidemia, particularly hypertriglyceridemia and mixed dyslipidemia.[1][2] Its therapeutic effects are almost entirely mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated nuclear transcription factor that plays a pivotal role in the regulation of lipid metabolism, inflammation, and energy homeostasis.[1][3][4] This document provides a detailed examination of the molecular mechanism of fenofibric acid's interaction with PPARα, the subsequent downstream signaling cascades, and the resulting pharmacodynamic effects on lipid and lipoprotein metabolism. We present quantitative data from clinical studies, detailed experimental protocols for assessing PPARα activation, and visual diagrams of the key pathways to offer a comprehensive resource for the scientific community.

The Core Mechanism: PPARα Activation

The primary mechanism of action for fenofibric acid is its function as a specific agonist for the PPARα nuclear receptor.[2][3][4] This process can be delineated into several key molecular steps:

-

Ligand Binding: Fenofibric acid enters the cell and translocates to the nucleus, where it binds directly to the ligand-binding domain (LBD) of PPARα.[3]

-

Conformational Change and Heterodimerization: This binding event induces a conformational change in the PPARα receptor, causing the dissociation of corepressor proteins.[5] The activated PPARα then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[5][6][7]

-

PPRE Binding and Gene Transcription: The PPARα-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of numerous target genes.[1][7]

-

Coactivator Recruitment: Upon binding to PPREs, the heterodimer complex recruits a suite of coactivator proteins, which initiates the transcription of downstream genes involved in lipid metabolism.[5]

This fundamental activation sequence is the initiating event for the wide-ranging therapeutic effects of fenofibric acid.

References

- 1. What is the mechanism of Fenofibric acid? [synapse.patsnap.com]

- 2. Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Fenofibrate? [synapse.patsnap.com]

- 4. Articles [globalrx.com]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

Core Topic: Fenofibric Acid Ethyl Ester - CAS Number and Purity

An In-depth Technical Guide to Fenofibric Acid Ethyl Ester

This technical guide provides a comprehensive overview of this compound, focusing on its chemical identification, purity specifications, and the analytical methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Chemical Identification

This compound is the ethyl ester derivative of fenofibric acid, the active metabolite of the lipid-regulating drug fenofibrate. It is also recognized as a known impurity in the synthesis of fenofibrate, referred to as Fenofibrate Impurity E.[1][2]

| Identifier | Value |

| Chemical Name | Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate[1][3] |

| Synonyms | This compound, Ethyl Fenofibrate, Fenofibrate Impurity E[1] |

| CAS Number | 42019-08-9 [1][3][4] |

| Molecular Formula | C₁₉H₁₉ClO₄[1][4] |

| Molecular Weight | 346.8 g/mol [4] |

Purity and Quantitative Data

The purity of this compound is a critical parameter for its use as a reference standard or in research applications. Purity is typically determined by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The table below summarizes purity data from various sources.

| Source | Purity Level | Analytical Method |

| Commercial Supplier 1 | 95% | Not Specified |

| Commercial Supplier 2 | 99.0% | Not Specified[3] |

| Synthetic Batch | 97.7% | HPLC[2] |

| Reference Standard | 100% | Not Specified[5] |

Experimental Protocols

Accurate determination of purity requires robust and validated analytical methods. Detailed below are representative protocols for the synthesis and purification of this compound, as well as its analysis by HPLC and GC.

Synthesis and Purification Protocol

The synthesis of this compound typically involves the esterification of fenofibric acid.

Materials:

-

Fenofibric acid (2)

-

Ethanol

-

Sulfuric acid (concentrated)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ice-cold water

Procedure: [2]

-

Dissolve fenofibric acid (0.5 g, 0.0015 mole) in ethanol (10 ml) in a suitable reaction flask.

-

Carefully add sulfuric acid (1 ml) to the stirred solution.

-

Heat the reaction mixture to 80°C for 4 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an ethyl acetate:hexane (3:7 v/v) mobile phase. The Rf value for the product is approximately 0.9.[2]

-

Once the reaction is complete, concentrate the mixture under reduced pressure to obtain a residue.

-

Add the residue to ice-cold water (50 ml) and extract the product with ethyl acetate (2 x 50 ml).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution (100 ml).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[2]

Purity Determination by HPLC

Reverse-phase HPLC (RP-HPLC) is a common method for assessing the purity of fenofibric acid and its esters.

Instrumentation & Conditions:

-

HPLC System: Waters AQUITY UPLC system with a PDA detector or equivalent[5].

-

Column: BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size) or equivalent C18 column[5].

-

Mobile Phase: A mixture of ammonium acetate buffer, acetonitrile, and tetrahydrofuran. A typical mobile phase for fenofibric acid analysis consists of 585 volumes of ammonium acetate buffer, 360 volumes of acetonitrile, and 50 volumes of tetrahydrofuran, with the pH adjusted to 4.0 using glacial acetic acid[5].

-

Flow Rate: 1.0 mL/min[6].

-

Column Temperature: 25°C[7].

Sample Preparation:

-

Standard Solution: Prepare a stock solution by accurately weighing and dissolving the this compound reference standard in the mobile phase or a suitable diluent (e.g., a water/acetonitrile mixture)[5][7]. Prepare working standards by serial dilution.

-

Sample Solution: Prepare the sample to be tested at a similar concentration to the standard solution using the same diluent.

-

Filter all solutions through a 0.45 µm membrane filter before injection[5].

Analysis:

-

Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph[6].

-

Record the chromatograms and calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard.

Purity Determination by Gas Chromatography (GC)

GC with a Flame Ionization Detector (GC-FID) is a suitable alternative for analyzing thermally stable and volatile compounds like ethyl esters.[8]

Instrumentation & Conditions:

-

GC System: Agilent 7890A GC with FID or equivalent.

-

Column: A capillary column with an intermediate polarity stationary phase is often suitable for ester analysis.[9] A column such as a DB-Wax (30 m x 0.25 mm ID, 0.25 µm) could be used[10].

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)[10][11].

-

Injector Temperature: 250°C[10].

-

Detector Temperature: 280°C[10].

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 min.

-

Ramp 1: Increase at 25°C/min to 175°C.

-

Ramp 2: Increase at 4°C/min to 230°C, hold for 5 min[10]. (This program is an example for fatty acid esters and should be optimized for this compound).

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in a suitable volatile solvent, such as hexane or ethyl acetate, to a known concentration (e.g., 0.1-1.0 mg/mL).

-

If necessary, add an internal standard for quantitative analysis.

Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC system with an appropriate split ratio (e.g., 1:50)[10].

-

Record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for determining the purity of a this compound sample using chromatography.

Caption: Workflow for Chromatographic Purity Analysis.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. This compound | 42019-08-9 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. iajpr.com [iajpr.com]

- 6. scielo.br [scielo.br]

- 7. phmethods.net [phmethods.net]

- 8. scielo.br [scielo.br]

- 9. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure of Fenofibric Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibric acid ethyl ester, a derivative of fenofibric acid, is a compound of significant interest in pharmaceutical research. Fenofibric acid, the active metabolite of the widely prescribed lipid-lowering drug fenofibrate, exerts its therapeutic effects through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). This guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, spectroscopic data, and the signaling pathway of its active form. While crystallographic data for the ethyl ester is not publicly available, data for the parent compound, fenofibric acid, is presented to provide structural insights.

Molecular Structure and Physicochemical Properties

This compound is chemically known as ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₉H₁₉ClO₄ |

| Molecular Weight | 346.8 g/mol [1] |

| CAS Number | 42019-08-9[1] |

| Appearance | White to almost white crystalline powder (inferred from fenofibric acid)[2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (inferred from fenofibric acid) |

Spectroscopic Data

The structural elucidation of this compound is accomplished through various spectroscopic techniques. The following tables summarize the expected and reported spectral data, primarily based on the analysis of its parent compound, fenofibric acid, and related derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (DMSO-d₆, 300 MHz) | ¹³C NMR (DMSO-d₆, 75 MHz) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| 7.69-7.65 (m, 4H, Ar-H) | 192.96 (C=O, ketone) |

| 7.60-7.58 (d, 2H, Ar-H) | 174.18 (C=O, ester) |

| 6.87-6.85 (d, 2H, Ar-H) | 159.35 (Ar-C) |

| 4.07 (q, 2H, -O-CH₂-CH₃) | 136.84 (Ar-C) |

| 1.61 (s, 6H, -C(CH₃)₂) | 136.12 (Ar-C) |

| 1.12 (t, 3H, -O-CH₂-CH₃) | 131.67 (Ar-C) |

| 131.02 (Ar-C) | |

| 129.12 (Ar-C) | |

| 128.43 (Ar-C) | |

| 116.91 (Ar-C) | |

| 78.87 (C-O) | |

| 60.50 (-O-CH₂-CH₃) | |

| 25.13 (-C(CH₃)₂) | |

| 13.90 (-O-CH₂-CH₃) |

Note: The predicted ¹H and ¹³C NMR chemical shifts for the ethyl ester are based on the known spectra of fenofibric acid and standard chemical shift correlations.

Mass Spectrometry (MS)

| Technique | Expected m/z values |

| Electrospray Ionization (ESI-MS) | [M+H]⁺: 347.10, [M+Na]⁺: 369.09 |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (ester) | ~1730 |

| C=O (ketone) | ~1650 |

| C-O (ether) | ~1250 and ~1150 |

| C-Cl | ~770 |

| Aromatic C-H | ~3100-3000 |

| Aliphatic C-H | ~2980-2850 |

Crystallographic Data

As of the latest available information, a definitive crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, the crystal structure of its active metabolite, fenofibric acid, provides valuable insights into the molecular conformation.

The crystal structure of fenofibric acid reveals a packing interaction involving a rare acid-to-ketone hydrogen bond. The absence of the bulkier ester group in fenofibric acid allows the carboxyl group to align on the same side as the ketone's carbonyl group, a conformation that may be crucial for its biological activity.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of fenofibric acid. A general procedure is as follows:

-

Dissolution: Dissolve fenofibric acid in an excess of absolute ethanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Neutralization: After completion, cool the reaction mixture and neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Structural Characterization

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques.

Mechanism of Action: PPARα Signaling Pathway

Fenofibric acid, the active form of this compound, functions as a PPARα agonist. The activation of PPARα leads to the regulation of genes involved in lipid metabolism.

Caption: PPARα signaling pathway activated by fenofibric acid.

The activation of PPARα by fenofibric acid leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism, ultimately leading to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.

References

An In-depth Technical Guide to Fenofibric Acid Ethyl Ester as a Prodrug of Fenofibric Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenofibrate, a third-generation fibric acid derivative, is a widely used lipid-regulating agent. It is, in fact, a prodrug that is pharmacologically inactive.[1] Following oral administration, fenofibrate, which is an isopropyl or ethyl ester, is rapidly and completely hydrolyzed by tissue and plasma esterases to its active metabolite, fenofibric acid.[1][2][3] This conversion is essential for its therapeutic activity. Fenofibric acid is the moiety responsible for modulating lipid metabolism, primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5][6]

The use of an ester prodrug strategy for fenofibric acid enhances its lipophilicity and oral absorption, overcoming the formulation challenges associated with the poor water solubility of the active acid form.[1][7] This guide provides a detailed technical overview of the synthesis, mechanism of activation, pharmacokinetics, and relevant experimental protocols associated with fenofibric acid and its ester prodrugs.

Synthesis and Activation

Synthesis of Fenofibric Acid and its Ethyl Ester

The synthesis of fenofibric acid typically begins with the Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride, followed by demethylation to yield 4-chloro-4'-hydroxybenzophenone. This intermediate is then reacted with a derivative of 2-bromo-2-methylpropanoic acid. Subsequent hydrolysis of the resulting ester yields fenofibric acid.

General Synthesis Scheme:

-

Step 1: Friedel-Crafts Acylation: 4-chlorobenzoyl chloride reacts with anisole in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form (4-chlorophenyl)(4-methoxyphenyl)methanone.

-

Step 2: Ether Cleavage: The methoxy group is cleaved to a hydroxyl group, yielding (4-chlorophenyl)(4-hydroxyphenyl)methanone.

-

Step 3: Williamson Ether Synthesis: The hydroxyl intermediate is reacted with an isopropyl or ethyl ester of 2-bromo-2-methylpropanoate in the presence of a base like potassium carbonate (K₂CO₃) to form the fenofibrate prodrug.[7][8]

-

Step 4: Hydrolysis (for Fenofibric Acid): To obtain fenofibric acid, the ester from Step 3 is hydrolyzed using a strong base like sodium hydroxide (NaOH), followed by acidification.[7][9]

The ethyl ester prodrug can be synthesized by reacting fenofibric acid with an ethyl halide (e.g., ethyl bromide) in the presence of a base, or through direct esterification with ethanol under acidic conditions.

In Vivo Activation: Hydrolysis to Fenofibric Acid

Once administered, fenofibric acid ethyl ester is rapidly absorbed and subjected to hydrolysis by esterases present in the plasma, liver, and other tissues. This enzymatic cleavage of the ester bond releases the active fenofibric acid into circulation. No unchanged prodrug is typically found in human plasma, indicating a rapid and efficient conversion process.[3][10]

Caption: Metabolic conversion of the prodrug to its active form.

Mechanism of Action of Fenofibric Acid

Fenofibric acid exerts its lipid-modifying effects by acting as a potent agonist for the nuclear receptor PPARα.[4][5]

-

Activation and Dimerization: Fenofibric acid binds to and activates PPARα within the cell nucleus.[2]

-

RXR Heterodimerization: The activated PPARα forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[2]

-

PPRE Binding: This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[2]

-

Gene Transcription Modulation: This binding modulates the transcription of numerous genes involved in lipid and lipoprotein metabolism.[5][11]

Key Transcriptional Effects:

-

Increased Fatty Acid Oxidation: Upregulation of genes involved in fatty acid transport and β-oxidation.[4][5]

-

Reduced Triglycerides: Increased expression of lipoprotein lipase (LPL) and decreased expression of apolipoprotein C-III (ApoC-III), an LPL inhibitor. This enhances the clearance of triglyceride-rich lipoproteins.[12]

-

HDL-C Modulation: Increased production of apolipoprotein A-I (ApoA-I) and ApoA-II, the major protein components of High-Density Lipoprotein (HDL).[5]

Caption: PPARα signaling pathway activated by fenofibric acid.

Pharmacokinetic Profile

The primary analyte measured in pharmacokinetic studies of fenofibrate is its active metabolite, fenofibric acid, as the parent ester is not detectable in plasma.[10] Bioequivalence studies often compare different formulations of fenofibrate or fenofibric acid itself. A single 105 mg dose of fenofibric acid has been shown to be bioequivalent to a 145 mg dose of fenofibrate tablets.[13][14]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for fenofibric acid following oral administration of different formulations to healthy volunteers.

Table 1: Pharmacokinetic Parameters of Fenofibric Acid (Fasted State)

| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC₀₋t (µg·h/mL) | AUC₀₋∞ (µg·h/mL) | Reference |

| Fenofibric Acid Tablet | 105 mg | 5.16 | 2.5 | 119.5 | 125.7 | [13] |

| Fenofibrate Tablet | 145 mg | 4.88 | 4.0 | 119.9 | 126.8 | [13] |

| Fenofibrate Nanoparticle Tablet | 200 mg | - | 3.25 | - | - | [15] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the concentration-time curve from time 0 to the last measurable concentration; AUC₀₋∞: Area under the concentration-time curve from time 0 to infinity.

Table 2: Pharmacokinetic Parameters of Fenofibric Acid (Fed State)

| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC₀₋t (µg·h/mL) | AUC₀₋∞ (µg·h/mL) | Reference |

| Fenofibric Acid Tablet | 105 mg | 9.94 | 4.0 | 205.1 | 212.1 | [13] |

| Fenofibrate Tablet | 145 mg | 10.08 | 4.5 | 204.8 | 211.7 | [13] |

Effect of Food on Bioavailability

Early formulations of fenofibrate required administration with food to ensure adequate absorption due to its high lipophilicity and poor water solubility.[1] However, newer formulations, including nanoparticle technologies and the choline salt of fenofibric acid, have significantly reduced or eliminated the food effect, allowing for administration without regard to meals.[1][14] Administration with a high-fat meal can still increase the Cmax and AUC of some formulations.[12]

Experimental Protocols

Protocol: Pharmacokinetic Study in Human Volunteers

This section details a typical protocol for a single-dose, crossover bioequivalence study, as is common for evaluating fenofibrate/fenofibric acid formulations.[13][16]

1. Study Design:

-

Type: Open-label, single-dose, randomized, two-period, two-sequence, crossover study.

-

Conditions: Conducted under both fasting and fed conditions in separate studies.

-

Subjects: Healthy adult male and female volunteers.

-

Washout Period: A washout period of at least 7 days between treatment periods.[13]

2. Dosing and Administration:

-

Fasting Study: Subjects fast overnight for at least 10 hours before receiving a single oral dose of the test or reference formulation with water.[13]

-

Fed Study: Subjects consume a standardized high-fat meal before receiving the dose.[13]

3. Blood Sampling:

-

Schedule: Venous blood samples are collected at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 10, 12, 16, 24, 48, and 72 hours).[13][16][17]

-

Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. Plasma samples are stored frozen at -70°C or below until analysis.[8]

4. Bioanalytical Method: See Protocol 5.2 below.

5. Pharmacokinetic Analysis:

-

Plasma concentration-time data for fenofibric acid are analyzed using non-compartmental methods to determine Cmax, Tmax, AUC₀₋t, and AUC₀₋∞.

-

Bioequivalence Criteria: The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC₀₋t, and AUC₀₋∞ must fall within the range of 80.00% to 125.00%.[13][16]

Caption: Workflow for a typical crossover pharmacokinetic study.

Protocol: Quantification of Fenofibric Acid in Plasma by LC-MS/MS

This protocol outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of fenofibric acid in plasma.[10][18][19]

1. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette a small volume of plasma (e.g., 100-250 µL) into a microcentrifuge tube.[18][19]

-

Add an internal standard (IS) solution (e.g., diclofenac acid or bezafibrate).[10][18]

-

Add an extraction solvent mixture (e.g., N-hexane-dichloromethane-isopropanol or ethyl acetate).[14][18]

-

Vortex mix and then centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a specific volume of the mobile phase.

2. Chromatographic Conditions:

-

LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.[10][19]

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).[19]

-

Mobile Phase: An isocratic mixture of an organic solvent and an aqueous solution with a modifier (e.g., methanol:water:formic acid, 75:25:0.25, v/v/v).[18]

-

Flow Rate: 0.2-0.3 mL/min.[19]

-

Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[10][18]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

4. Method Validation:

-

The method is validated for linearity, accuracy, precision (intra- and inter-day), recovery, and stability according to regulatory guidelines.

-

Linearity: The method demonstrates linearity over a concentration range relevant for pharmacokinetic studies (e.g., 0.005 to 1.250 µg/mL).[15][18]

Conclusion

The ethyl (or isopropyl) ester of fenofibric acid serves as an effective prodrug, enhancing the oral bioavailability of the active fenofibric acid moiety. This strategy successfully overcomes the poor water solubility of the parent drug. Upon administration, the ester is rapidly and efficiently hydrolyzed by ubiquitous esterases to release fenofibric acid, which then acts systemically as a PPARα agonist to exert its lipid-lowering effects. The development of advanced formulations has further improved its pharmacokinetic profile by minimizing food effects. A thorough understanding of its synthesis, activation, pharmacokinetics, and associated analytical methodologies is critical for professionals in drug development and clinical research.

References

- 1. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Fenofibric acid? [synapse.patsnap.com]

- 5. What is the mechanism of Fenofibrate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. Fenofibric acid synthesis - chemicalbook [chemicalbook.com]

- 10. akjournals.com [akjournals.com]

- 11. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. Single-dose bioequivalence of 105-mg fenofibric acid tablets versus 145-mg fenofibrate tablets under fasting and fed conditions: a report of two phase I, open-label, single-dose, randomized, crossover clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Comparison of pharmacokinetics of two fenofibrate tablet formulations in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and Safety of Fenofibrate in Participants with Mild Hepatic Impairment or with Advanced Fibrosis due to Metabolic‐Associated Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Fenofibric Acid in Lipid Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibric acid is the active metabolite of the prodrug fenofibrate, a member of the fibrate class of lipid-modifying agents.[1][2][3] It is clinically utilized for the management of dyslipidemia, particularly in conditions characterized by elevated triglyceride levels (hypertriglyceridemia) and mixed dyslipidemia.[1][3] Fenofibric acid exerts its therapeutic effects by modulating the expression of a suite of genes that are pivotal to the regulation of lipid and lipoprotein metabolism. This guide provides a detailed examination of its core mechanism of action, its quantitative effects on lipid profiles, and the experimental protocols used in its evaluation.

Core Mechanism of Action: PPARα Agonism

The primary mechanism of action of fenofibric acid is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][4][5] PPARα is a ligand-activated nuclear receptor that functions as a key transcription factor in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle.[1][6]

The activation sequence is as follows:

-

Ligand Binding: Following oral administration, fenofibrate is rapidly hydrolyzed by esterases to its active form, fenofibric acid.[6][7] Fenofibric acid then enters the cell and binds to the ligand-binding domain of PPARα.

-

Heterodimerization: This binding induces a conformational change in PPARα, prompting it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[6][8]

-

DNA Binding: The activated PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6]

-

Transcriptional Regulation: This binding event recruits co-activator proteins and modulates the transcription of genes involved in virtually all aspects of lipid metabolism, resulting in the synthesis of proteins that collectively improve the atherogenic lipid profile.[9][10]

Detailed Effects on Lipid Metabolism

The activation of PPARα by fenofibric acid orchestrates a multi-faceted regulation of lipid homeostasis.

Triglyceride (TG) Metabolism

The most pronounced effect of fenofibric acid is the substantial reduction of plasma triglycerides, achieved through several concurrent mechanisms:

-

Enhanced Lipolysis of TG-Rich Lipoproteins: PPARα activation increases the transcription of the lipoprotein lipase (LPL) gene.[1][2][4][11] LPL is the key enzyme that hydrolyzes triglycerides within circulating very low-density lipoproteins (VLDL) and chylomicrons, facilitating the clearance of these particles.[2]

-

Suppression of an LPL Inhibitor: The expression of Apolipoprotein C-III (ApoC-III), a potent inhibitor of LPL activity, is suppressed by PPARα activation.[1][2][12] This de-inhibition significantly enhances LPL's catabolic action on triglyceride-rich lipoproteins.

-

Increased Hepatic Fatty Acid Oxidation: Fenofibric acid upregulates genes encoding for enzymes involved in hepatic fatty acid transport and mitochondrial β-oxidation (e.g., acyl-CoA synthetase, carnitine palmitoyltransferase 1).[4][7][12] This increases the liver's capacity to break down fatty acids for energy, thereby reducing their availability for re-esterification into triglycerides and subsequent packaging into VLDL particles.[2][4]

High-Density Lipoprotein (HDL) Metabolism

Fenofibric acid therapy consistently leads to an increase in HDL cholesterol (HDL-C) levels. This is primarily attributed to the increased expression of the major structural apolipoproteins of HDL:

-

Upregulation of ApoA-I and ApoA-II: PPARα activation directly enhances the transcription of the APOA1 and APOA2 genes, leading to increased synthesis of Apolipoprotein A-I and A-II, the foundational proteins for HDL particle formation.[1][2][11][13]

-

Increased ABCA1 Expression: Some evidence suggests that fenofibric acid can increase the transcription of the ATP-binding cassette transporter A1 (ABCA1) gene in an LXR-dependent manner, which would promote cholesterol efflux to apoA-I, the initial step in HDL biogenesis.[14][15]

Low-Density Lipoprotein (LDL) Metabolism

The effect of fenofibric acid on LDL cholesterol (LDL-C) is variable. By decreasing the hepatic secretion of triglyceride-rich VLDL, the precursor pool for LDL is reduced.[2] This often results in a shift in LDL particle composition from small, dense, highly atherogenic particles to larger, more buoyant LDL particles.[11] In some individuals, particularly those with high baseline triglycerides, the accelerated catabolism of VLDL can lead to an increased conversion to LDL, potentially raising LDL-C levels.[16]

Quantitative Efficacy Data

Clinical studies have quantified the effects of fenofibric acid on key lipid and apolipoprotein parameters. The data below are summarized from studies involving patients with mixed dyslipidemia or persistent elevated triglycerides.

Table 1: Summary of Clinical Efficacy of Fenofibric Acid on Lipid Profiles

| Parameter | Baseline (Representative Values) | Mean Percent Change from Baseline | Reference |

|---|---|---|---|

| Triglycerides (TG) | 249.5 mg/dL (median) | ↓ 37.6% to 40% | [17][18] |

| High-Density Lipoprotein Cholesterol (HDL-C) | 38.8 mg/dL | ↑ 14.9% to 15% | [17][18] |

| Low-Density Lipoprotein Cholesterol (LDL-C) | 78.5 mg/dL | ↑ 12.1%* | [18] |

| Non-High-Density Lipoprotein Cholesterol (Non-HDL-C) | 133.6 mg/dL | ↓ 9.0% | [18] |

| Apolipoprotein B (ApoB) | 91.5 mg/dL | ↓ 9.8% | [18] |

*Note: LDL-C change was observed in a population with low baseline LDL-C and high TG; effects vary based on the patient's baseline lipid profile.

Table 2: Key Target Genes Regulated by Fenofibric Acid via PPARα Activation

| Gene | Protein Product | Function in Lipid Metabolism | Regulation | Reference |

|---|---|---|---|---|

| LPL | Lipoprotein Lipase | Hydrolysis of triglycerides in VLDL and chylomicrons | ↑ | [10][12] |

| APOA1, APOA2 | Apolipoprotein A-I, A-II | Structural components of HDL; ApoA-I accepts cholesterol | ↑ | [2][13] |

| CPT1A, ACADVL | Carnitine Palmitoyltransferase 1A, Acyl-CoA Dehydrogenase | Rate-limiting enzymes in mitochondrial fatty acid β-oxidation | ↑ | [6][19] |

| APOC3 | Apolipoprotein C-III | Inhibitor of lipoprotein lipase (LPL) activity | ↓ | [1][2][12] |

| FASN, ACC | Fatty Acid Synthase, Acetyl-CoA Carboxylase | Key enzymes in de novo fatty acid synthesis | ↓ |[12] |

Key Experimental Protocols for Evaluation

The characterization of PPARα agonists like fenofibric acid involves a standardized progression from in vitro mechanistic assays to in vivo efficacy models.

Protocol: In Vitro PPARα Transactivation (Luciferase Reporter) Assay[20]

This cell-based assay quantifies the ability of a compound to activate the transcriptional function of PPARα.

-

Objective: To determine the EC50 (half-maximal effective concentration) of a test compound for PPARα activation.

-

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., HepG2) are seeded in 96-well plates and cultured to appropriate confluency.

-

Transfection: Cells are co-transfected with two plasmids:

-

An expression vector containing the full-length human PPARα gene.

-

A reporter plasmid containing a luciferase gene downstream of a promoter with multiple PPREs.

-

A control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.

-

-

Compound Treatment: After an incubation period to allow for plasmid expression, the cell culture medium is replaced with a medium containing various concentrations of the test compound (e.g., fenofibric acid) or a vehicle control.

-

Incubation: Cells are incubated for 22-24 hours to allow for PPARα activation and subsequent luciferase expression.[20]

-

Lysis and Luminescence Measurement: Cells are lysed, and a luciferase substrate (luciferin) is added.[20] The light produced by the enzymatic reaction is measured using a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The normalized activity is then plotted against the logarithm of the test compound concentration to generate a dose-response curve, from which the EC50 value is calculated.

-

Protocol: In Vivo High-Fat Diet (HFD)-Induced Dyslipidemia Model[20]

Animal models are crucial for assessing the physiological effects of a PPARα agonist on lipid profiles in a complex biological system.

-

Objective: To evaluate the in vivo efficacy of a test compound in reducing plasma lipids and modulating target gene expression.

-

Methodology:

-

Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and dyslipidemia.[20]

-

Diet Induction: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce a dyslipidemic phenotype (elevated triglycerides and cholesterol).

-

Group Allocation: Animals are randomized into groups: a vehicle-treated HFD group (control) and one or more groups treated with the test compound at different doses. A group on a standard chow diet may be included as a healthy control.

-

Drug Administration: The test compound is administered daily, typically via oral gavage, for a period of several weeks.

-

Sample Collection: At the end of the treatment period, blood samples are collected for lipid analysis. Liver tissue is harvested for gene expression analysis.

-

Lipid Analysis: Serum is analyzed for total cholesterol (TC), triglycerides (TG), and HDL-C using automated clinical chemistry analyzers. LDL-C is often calculated using the Friedewald equation (for mice, TG/5).

-

Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of PPARα target genes (Lpl, Cpt1a, Apoc3, etc.).

-

Data Analysis: Lipid parameters and gene expression levels are compared between the treated and vehicle control groups to determine the compound's efficacy.

-

Protocol: Clinical Lipid Profile Measurement

Standardized laboratory methods are used to assess lipid levels in human clinical trials.

-

Objective: To accurately measure lipid and lipoprotein concentrations in patient serum or plasma.

-

Methodology:

-

Sample: A blood sample is collected, typically after a 9-12 hour fast.[21]

-

Direct Measurement: Total Cholesterol, HDL-C, and Triglycerides are measured directly using automated enzymatic colorimetric assays on clinical chemistry platforms.[22][23]

-

LDL-C Calculation (Friedewald Equation): In most cases, LDL-C is not measured directly but is calculated using the Friedewald formula:[24][25] LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (all values in mg/dL).

-

Limitations: This calculation is considered inaccurate when triglyceride levels are >400 mg/dL, as the ratio of triglycerides to cholesterol in VLDL is no longer constant.[21][25] In such cases, direct LDL-C measurement or ultracentrifugation methods may be used.

-

Non-HDL-C Calculation: Non-HDL-C, which represents the cholesterol content of all atherogenic lipoproteins, is calculated as:[23] Non-HDL-C = Total Cholesterol - HDL-C.

-

Conclusion

Fenofibric acid, the active form of fenofibrate, is a potent PPARα agonist that fundamentally alters lipid metabolism by transcriptionally reprogramming key genes. Its primary therapeutic action is a robust reduction in plasma triglycerides, complemented by a beneficial increase in HDL-C and a qualitative improvement in LDL particle characteristics. The well-defined mechanism of action and extensive characterization through established in vitro and in vivo protocols underscore its role as a cornerstone therapy for specific dyslipidemias. For drug development professionals, understanding this molecular pathway and the associated evaluation methodologies is critical for the discovery of next-generation metabolic modulators.

References

- 1. What is Fenofibric acid used for? [synapse.patsnap.com]

- 2. Fenofibrate - Wikipedia [en.wikipedia.org]

- 3. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. What is the mechanism of Fenofibric acid? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Regulation of lipid metabolism and gene expression by fenofibrate in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Fenofibrate? [synapse.patsnap.com]

- 14. ahajournals.org [ahajournals.org]

- 15. ClinPGx [clinpgx.org]

- 16. Changes in lipoprotein kinetics during therapy with fenofibrate and other fibric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Articles [globalrx.com]

- 18. Long-Term Efficacy of Adding Fenofibric Acid to Moderate-Dose Statin Therapy in Patients with Persistent Elevated Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. Cholesterol Levels(Archived) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Comparison of Lipid Measurements by Clinical Chemistry and NMR Spectroscopy [mdpi.com]

- 23. Laboratory evaluation of lipid parameters in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

The Core Mechanisms of Fenofibric Acid in Gene Expression Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibric acid, the active metabolite of the prodrug fenofibrate, is a well-established therapeutic agent primarily used to manage dyslipidemia. Its efficacy in modulating lipid profiles stems from its profound ability to regulate gene expression. This technical guide provides an in-depth exploration of the core mechanisms by which fenofibric acid exerts its effects, with a focus on its interaction with key signaling pathways and the resultant changes in the transcription of target genes. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular pharmacology of fenofibric acid.

Core Signaling Pathways

Fenofibric acid's primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that functions as a ligand-activated transcription factor.[1][2][3] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4][5] This binding initiates a cascade of events leading to either the upregulation or downregulation of gene transcription, fundamentally altering cellular metabolism.[6]

Beyond its role in lipid metabolism, fenofibric acid also exhibits significant anti-inflammatory properties through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8]

PPARα Activation Pathway

The activation of PPARα by fenofibric acid is central to its lipid-lowering effects. The subsequent binding of the PPARα-RXR heterodimer to PPREs leads to the altered expression of a suite of genes involved in fatty acid transport, fatty acid oxidation, and lipoprotein metabolism.[4]

NF-κB Inhibition Pathway

Fenofibric acid exerts anti-inflammatory effects by interfering with the NF-κB signaling pathway. It has been shown to prevent the nuclear translocation of the p50 and p65 subunits of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[7]

Quantitative Data on Gene Expression

The regulatory effects of fenofibric acid on gene expression have been quantified in numerous studies. The following tables summarize key findings, presenting fold changes in mRNA levels and other relevant metrics.

Table 1: Regulation of Genes Involved in Lipid Metabolism

| Gene | Organism/Cell Line | Treatment Conditions | Fold Change in Expression | Reference(s) |

| Upregulated Genes | ||||

| Apolipoprotein A-IV (apoA-IV) | Human (HepG2 cells) | Dose-dependent | Strong increase | [9] |

| Lipoprotein Lipase (LPL) | Rat (Liver) | Dose-dependent | Significant upregulation | [4] |

| Carnitine Palmitoyltransferase 1b (Cpt1b) | Rat (Liver) | Dose-dependent | Upregulation | [4] |

| Acyl-CoA Oxidase (ACO) | Hamster (Liver) | Fenofibrate treatment | Stimulation of mRNA | [10] |

| Downregulated Genes | ||||

| Apolipoprotein C-III (apoC-III) | Hamster (Liver) | Fenofibrate treatment | Strong suppression of mRNA | [10] |

| Fatty Acid Synthase (FAS) | Hamster (Liver) | Fenofibrate treatment | Strong suppression of mRNA | [10] |

| Acetyl-CoA Carboxylase (ACC) | Hamster (Liver) | Fenofibrate treatment | Strong suppression of mRNA | [10] |

| SREBP-2 | Hamster (Liver) | Fenofibrate treatment | 2-fold suppression | [10] |

Table 2: Regulation of Genes Involved in Inflammation

| Target | Cell Line | Treatment Conditions | Quantitative Effect | Reference(s) |

| Inhibition of NF-κB Pathway | ||||

| NF-κB p50 nuclear binding | Human (THP-1 cells) | 125 μM fenofibrate + LPS | 49% decrease | [1][7] |

| NF-κB p65 nuclear binding | Human (THP-1 cells) | 125 μM fenofibrate + LPS | 31% decrease | [1][7] |

| NF-κB p50 nuclear protein | Human (THP-1 cells) | 125 μM fenofibrate + LPS | 66% decrease | [1][7] |

| NF-κB p65 nuclear protein | Human (THP-1 cells) | 125 μM fenofibrate + LPS | 55% decrease | [1][7] |

| IκBα levels | Human (THP-1 cells) | 125 μM fenofibrate + LPS | 2.7-fold increase | [1][7] |

| Cytokine Secretion | ||||

| IL-1β | Human (THP-1 cells) | 125 μM fenofibrate + LPS | 63% reduction in peak concentration | [7] |

| TNF-α | Human (THP-1 cells) | 125 μM fenofibrate + LPS | 88% reduction in peak concentration | [7] |

| IL-8 | Human (THP-1 cells) | 125 μM fenofibrate + LPS | 54% reduction in peak concentration | [7] |

Table 3: IC50 Values

| Target | System | IC50 Value | Reference(s) |

| 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) | C2C12 myotubes | 1.6 μM (for fenofibrate, not fenofibric acid) | [11] |

| CYP2C6 Inhibition | Rat liver microsomes | 6.98 μM | [12] |

| CYP3A1/2 Inhibition | Rat liver microsomes | 16.14 μM | [12] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to investigate the effects of fenofibric acid on gene expression.

Experimental Workflow for Gene Expression Analysis

Real-Time Reverse Transcription PCR (RT-PCR)

This protocol outlines the steps for quantifying mRNA levels of target genes.

-

RNA Isolation:

-

Culture cells (e.g., HepG2) to desired confluency and treat with fenofibric acid or vehicle control for the specified duration.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells using a suitable lysis buffer (e.g., TRIzol reagent) and isolate total RNA according to the manufacturer's protocol.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript II RT) and random hexamer primers, following the manufacturer's instructions.[13]

-

The reaction typically involves incubation at 25°C for 10 minutes, followed by 42°C for 50 minutes, and inactivation at 70°C for 15 minutes.[14]

-

-

Real-Time PCR:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green PCR master mix.[14]

-

Perform real-time PCR using a thermal cycler with the following typical parameters: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

Generate a dissociation curve to verify the specificity of the PCR product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression (fold change) using the 2-ΔΔCt method.

-

Western Blotting

This protocol describes the detection and quantification of specific proteins.

-

Protein Extraction:

-

Treat cells as described for RT-PCR.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.[15]

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., PPARα, NF-κB p65) overnight at 4°C.[16]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

-

-

Detection and Analysis:

Nuclear Run-On Assay

This assay measures the rate of transcription of specific genes.

-

Nuclei Isolation:

-

Treat cells with fenofibric acid or vehicle control.

-

Harvest cells and wash with cold PBS.

-

Lyse the cell membrane using a hypotonic buffer to release the nuclei, keeping the nuclear membrane intact.[2]

-

Centrifuge to pellet the nuclei and wash them.

-

-

In Vitro Transcription:

-

RNA Isolation and Hybridization:

-

Terminate the reaction and isolate the labeled nascent RNA.

-

Hybridize the labeled RNA to a membrane containing immobilized DNA probes specific for the genes of interest.[19]

-

-

Detection and Quantification:

-

If using a radioactive label, detect the hybridized RNA by autoradiography and quantify using a phosphorimager or densitometry.

-

If using a non-radioactive label, use a streptavidin-conjugated enzyme and a chemiluminescent substrate for detection.

-

The signal intensity is proportional to the transcription rate of the gene.[19]

-

Conclusion

Fenofibric acid's regulation of gene expression is a multifaceted process primarily driven by its activation of PPARα and its inhibition of the NF-κB signaling pathway. These actions lead to a coordinated series of transcriptional changes that underlie its therapeutic effects on lipid metabolism and inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field, facilitating a deeper understanding of the molecular mechanisms of this important therapeutic agent and supporting further investigation into its pleiotropic effects.

References

- 1. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear run-on assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of PPARalpha-dependent and PPARalpha-independent transcript regulation following fenofibrate treatment of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fenofibrate Downregulates NF-κB Signaling to Inhibit Pro-inflammatory Cytokine Secretion in Human THP-1 Macrophages and During Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory role of fenofibrate in treating diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fenofibric acid modulates the human apolipoprotein A-IV gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of lipid metabolism and gene expression by fenofibrate in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fenofibrate but not fenofibric acid inhibits 11beta-hydroxysteroid dehydrogenase 1 in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of fenofibric acid on the pharmacokinetics and pharmacodynamics of warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]

- 14. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 15. benchchem.com [benchchem.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. bosterbio.com [bosterbio.com]

- 18. researchgate.net [researchgate.net]

- 19. Nuclear run-on analysis of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Fenofibric Acid in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibrate, a widely prescribed lipid-regulating agent, is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. As the pharmacologically active moiety, the accurate quantification of fenofibric acid in biological matrices such as plasma and serum is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Ester prodrugs of fenofibric acid, including the commercially available isopropyl ester (fenofibrate) and other potential esters like an ethyl ester, are rapidly converted to fenofibric acid by esterases in the blood and tissues. Consequently, bioanalytical methods are almost exclusively focused on the determination of fenofibric acid concentrations.

These application notes provide detailed protocols for the quantification of fenofibric acid in biological samples using modern analytical techniques, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Signaling Pathway and Metabolic Conversion

Fenofibrate and other fenofibric acid esters undergo rapid hydrolysis by esterases to yield the active fenofibric acid. This conversion is a critical step in the drug's mechanism of action.

Experimental Protocols

A variety of methods have been developed and validated for the quantification of fenofibric acid in biological samples. The choice of method often depends on the required sensitivity, throughput, and available instrumentation.

Method 1: LC-MS/MS for High Sensitivity Quantification

This method is ideal for studies requiring low detection limits and high specificity.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample clean-up.[1]

-

Materials:

-

Protocol:

-

Pipette 100 µL of plasma or serum into a microcentrifuge tube.[1]

-

Add 10 µL of the internal standard working solution.[1]

-

Add 300 µL of ice-cold methanol to precipitate proteins.[1]

-

Vortex the mixture for 2 minutes.[1]

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Dilute the supernatant with the mobile phase if necessary before injection into the LC-MS/MS system.[1]

-

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to protein precipitation, reducing matrix effects.[2]

-

Materials:

-

Protocol:

-

Pipette 100 µL of plasma into a centrifuge tube.[2]

-

Add the internal standard.

-

Add 1 mL of the extraction solvent.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in a known volume of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

-

3. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column is commonly used (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm[4] or Discovery C18, 50 x 2.1 mm, 5 µm[2]).

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier (e.g., formic acid or ammonium acetate). A typical mobile phase is methanol:water:formic acid (75:25:0.25, v/v/v).[2]

-

Flow Rate: 0.2 to 0.5 mL/min.[4]

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for fenofibric acid.[1][2]

-

Multiple Reaction Monitoring (MRM): The transition of the precursor ion to a product ion is monitored for quantification.

-

Source Parameters: Optimized for the specific instrument, including ion spray voltage, source temperature, and gas flows.[1]

-

Method 2: HPLC-UV for Routine Analysis

This method is suitable for studies where high sensitivity is not a primary requirement and offers a cost-effective alternative to LC-MS/MS.

1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a very clean extract, which is beneficial for HPLC-UV analysis to minimize interferences.[5]

-

Materials:

-

Protocol:

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of pH 7.4 phosphate buffer.[5]

-

Dilute the plasma sample (e.g., 0.8 mL) with buffer and add the internal standard.[5]

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of pH 7.4 phosphate buffer.[5]

-

Elute the analyte and IS with 1 mL of methanol followed by 1 mL of 0.04 M phosphoric acid.[5]

-

Mix the eluate and inject an aliquot into the HPLC system.[5]

-

2. HPLC-UV Conditions

-

Column: A reversed-phase C8 or C18 column is suitable (e.g., Nucleosil RP-8, 5 µm[5]).

-

Mobile Phase: A mixture of methanol and an acidic buffer (e.g., methanol and 0.04 M phosphoric acid (60:40, v/v)[5]).

-

Flow Rate: Typically 1.0 mL/min.[6]

-

Detection: UV detection at approximately 286-288 nm.[5]

-

Injection Volume: 20-100 µL.[5]

Bioanalytical Workflow

The general workflow for the quantification of fenofibric acid in biological samples involves several key stages from sample collection to data analysis.

Quantitative Data Summary

The performance of various published methods for the quantification of fenofibric acid is summarized below.

Table 1: LC-MS/MS Methods Performance

| Parameter | Method 1 | Method 2 | Method 3 |

| Biological Matrix | Rat Plasma[2] | Human Plasma[4] | Human Plasma[1] |

| Sample Preparation | Liquid-Liquid Extraction[2] | Liquid-Liquid Extraction[4] | Protein Precipitation[1] |

| Linearity Range | 0.005 - 1.250 µg/mL[2] | 0.05 - 7.129 µg/mL[4] | 50 - 10,000 ng/mL |

| LLOQ | 0.005 µg/mL[2] | 0.05 µg/mL[4] | 50 ng/mL[1] |

| Intra-day Precision (%RSD) | < 8.2%[2] | < 9.3%[4] | < 15% |

| Inter-day Precision (%RSD) | < 8.2%[2] | < 9.3%[4] | < 15% |

| Accuracy | -0.9 to 2.1%[2] | Within 9.3%[4] | 85-115% |

| Recovery | 90.3 - 94.7%[2] | 66.7%[4] | Not Reported |

| Internal Standard | Diclofenac Acid[2] | Mefenamic Acid[4] | Bezafibrate[1] |

Table 2: HPLC-UV Methods Performance

| Parameter | Method 1 | Method 2 |

| Biological Matrix | Human Plasma[5] | Rat Plasma[6] |

| Sample Preparation | Solid-Phase Extraction[5] | Protein Precipitation[6] |

| Linearity Range | 0.25 - 20 µg/mL[5] | 0.03 - 10 µg/mL |

| LLOQ | 0.25 µg/mL[5] | 0.03 µg/mL[6] |

| Intra-day Precision (%RSD) | 1.7%[5] | Not Reported |

| Inter-day Precision (%RSD) | 3.9%[5] | Not Reported |

| Accuracy | Not Reported | Not Reported |

| Recovery | ~100%[5] | Not Reported |

| Internal Standard | Sulindac[5] | Sildenafil[6] |

Conclusion

The protocols and data presented provide a comprehensive guide for the quantification of fenofibric acid in biological samples. While LC-MS/MS methods offer higher sensitivity and specificity, HPLC-UV methods serve as a robust and cost-effective alternative for various research applications. The choice of the analytical method and sample preparation technique should be based on the specific requirements of the study, including the desired lower limit of quantification, sample throughput, and available resources. Proper method validation is essential to ensure the generation of reliable and accurate data for pharmacokinetic and other drug development studies.

References

- 1. akjournals.com [akjournals.com]

- 2. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Fenofibric Acid in Rat Plasma and its Application to a Comparative Pharmacokinetic Study of JW322 and Fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fenofibric Acid Ethyl Ester in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenofibric acid, the active metabolite of fenofibrate, is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and energy homeostasis. Upon activation by ligands such as fenofibric acid, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.

These application notes provide a comprehensive overview of the use of fenofibric acid (referred to as fenofibric acid ethyl ester's active form) in cell culture, including its mechanism of action, protocols for common experimental assays, and a summary of its effects on various cell types.

Mechanism of Action: The PPARα Signaling Pathway

Fenofibric acid exerts its cellular effects primarily through the activation of the PPARα signaling pathway. The key steps are as follows:

-

Cellular Entry: Fenofibric acid, the active form of fenofibrate, enters the cell. Fenofibrate itself is a prodrug that is rapidly converted to fenofibric acid by esterases in plasma and tissues.

-

PPARα Activation: Inside the cell, fenofibric acid binds to and activates PPARα.

-

Heterodimerization: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding: This PPARα-RXR heterodimer translocates to the nucleus and binds to PPREs located in the promoter regions of target genes.

-

Gene Transcription: The binding of the heterodimer to PPREs recruits co-activator proteins and initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance. This leads to a reduction in lipid accumulation and an increase in fatty acid catabolism.

This signaling cascade is central to the therapeutic effects of fenofibrate in treating dyslipidemia.

Figure 1: Fenofibric acid activates the PPARα signaling pathway.

Data Presentation: Quantitative Effects of Fenofibric Acid in Cell Culture

The following tables summarize the quantitative effects of fenofibric acid treatment on various cell lines as reported in the literature. These values can serve as a reference for designing and interpreting experiments.

Table 1: Effects of Fenofibric Acid on Gene Expression

| Cell Line | Gene | Concentration (µM) | Incubation Time (h) | Fold Change | Reference |

| Primary Hepatocytes | CPT1A | 100 | 24 | ↑ (Significant Increase) | |

| Primary Hepatocytes | ACOX1 | 100 | 24 | ↑ (Significant Increase) | |

| HepG2 | ApoA-IV | Dose-dependent | - | ↑ (Strong Increase) | |

| Rat Retinal Endothelial | Fibronectin | - | 7 days (in HG) | ↓ 47% | |

| Rat Retinal Endothelial | Collagen IV | - | 7 days (in HG) | ↓ 32% | |

| Rat Retinal Endothelial | COX-2 | - | 7 days (in HG) | ↓ 34% | |

| Rat Retinal Endothelial | ZO-1 | - | 7 days (in HG) | ↑ 42% |

HG: High Glucose (30 mM)